molecular formula C16H12O5 B11837771 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one CAS No. 650636-26-3

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one

Cat. No.: B11837771
CAS No.: 650636-26-3
M. Wt: 284.26 g/mol
InChI Key: SFQIENSVFMMKCD-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. It is characterized by the presence of multiple hydroxyl groups and a benzopyran ring, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of flavin-binding aromatic hydroxylases to oxidize 3-(2-hydroxyphenyl) propionic acid to 3-(2,3-dihydroxyphenyl) propionic acid . This intermediate can then undergo further cyclization and functionalization to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial strains capable of specific biotransformations. For example, Pseudomonas species have been shown to degrade coumarin derivatives to produce similar hydroxylated phenylpropionic acids . These microbial processes can be optimized for large-scale production through fermentation and downstream processing techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpropionic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one is unique due to its specific hydroxylation pattern and the presence of a benzopyran ring, which contribute to its distinct chemical reactivity and biological activity. Its combination of antioxidant, anti-inflammatory, and potential anticancer properties makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

650636-26-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)-7-hydroxy-8-methylchromen-4-one

InChI

InChI=1S/C16H12O5/c1-8-12(17)6-5-10-14(19)11(7-21-16(8)10)9-3-2-4-13(18)15(9)20/h2-7,17-18,20H,1H3

InChI Key

SFQIENSVFMMKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C(=CC=C3)O)O)O

Origin of Product

United States

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